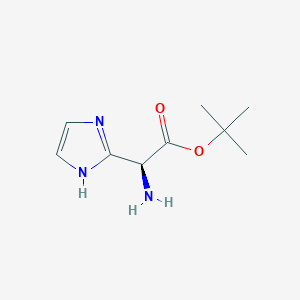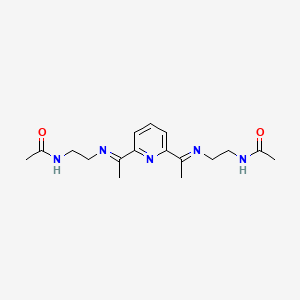
(S)-tert-Butyl 2-amino-2-(1H-imidazol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 2-amino-2-(1H-imidazol-2-yl)acetate is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the Mannich base technique using a Cu(II) catalyst . The reaction conditions often include the use of solvents like ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Cu(phen)Cl2 has been found to be effective in enhancing the reaction rate and selectivity . Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl 2-amino-2-(1H-imidazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazolines.
Applications De Recherche Scientifique
(S)-tert-Butyl 2-amino-2-(1H-imidazol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its imidazole ring, which is a common motif in many drugs.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl 2-amino-2-(1H-imidazol-2-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the amino group can form hydrogen bonds with biological macromolecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-2-(1H-imidazol-2-yl)acetate: Similar structure but with a methyl ester group instead of a tert-butyl ester.
2-Aminothiazole-4-carboxylate: Contains a thiazole ring instead of an imidazole ring, but shares similar biological activities.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds have a fused imidazole-pyridine ring system and exhibit a broad spectrum of biological activities.
Uniqueness
(S)-tert-Butyl 2-amino-2-(1H-imidazol-2-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group provides steric hindrance, influencing the compound’s interaction with other molecules and its overall stability.
Propriétés
Formule moléculaire |
C9H15N3O2 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-amino-2-(1H-imidazol-2-yl)acetate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)6(10)7-11-4-5-12-7/h4-6H,10H2,1-3H3,(H,11,12)/t6-/m0/s1 |
Clé InChI |
COBFCRMYEHHDOS-LURJTMIESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H](C1=NC=CN1)N |
SMILES canonique |
CC(C)(C)OC(=O)C(C1=NC=CN1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-(but-2-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B12827898.png)
![1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B12827915.png)


